molecular formula C12H17NO3S B14823314 N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide

N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide

Cat. No.: B14823314
M. Wt: 255.34 g/mol
InChI Key: RNIZHOCGQJQDSF-UHFFFAOYSA-N
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Description

N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide typically involves the reaction of a sulfonyl chloride with an amine. The general reaction can be represented as: [ \text{RSO}_2\text{Cl} + \text{R}‘\text{NH}_2 \rightarrow \text{RSO}_2\text{NR}’_2 + \text{HCl} ] In this case, the sulfonyl chloride used is methanesulfonyl chloride, and the amine is 5-cyclopropoxy-2-ethylphenylamine. The reaction is usually carried out in the presence of a base such as pyridine to absorb the generated hydrochloric acid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids.

    Reduction: Reduction reactions can convert the sulfonamide group to an amine.

    Substitution: The sulfonamide group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines .

Scientific Research Applications

N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other fine chemicals

Mechanism of Action

The mechanism of action of N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methanesulfonamide: A simpler sulfonamide with similar functional groups but lacking the cyclopropoxy and ethyl substituents.

    Sulfanilamide: Another sulfonamide with a different aromatic ring structure.

    Sulfamethoxazole: A widely used antibiotic with a sulfonamide group

Uniqueness

N-(5-Cyclopropoxy-2-ethylphenyl)methanesulfonamide is unique due to its specific structural features, including the cyclopropoxy and ethyl groups. These features can influence its chemical reactivity and biological activity, making it distinct from other sulfonamides .

Properties

Molecular Formula

C12H17NO3S

Molecular Weight

255.34 g/mol

IUPAC Name

N-(5-cyclopropyloxy-2-ethylphenyl)methanesulfonamide

InChI

InChI=1S/C12H17NO3S/c1-3-9-4-5-11(16-10-6-7-10)8-12(9)13-17(2,14)15/h4-5,8,10,13H,3,6-7H2,1-2H3

InChI Key

RNIZHOCGQJQDSF-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=C(C=C1)OC2CC2)NS(=O)(=O)C

Origin of Product

United States

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